molecular formula C7H14O B2475280 [2-(Propan-2-yl)cyclopropyl]methanol CAS No. 1512049-48-7

[2-(Propan-2-yl)cyclopropyl]methanol

Cat. No.: B2475280
CAS No.: 1512049-48-7
M. Wt: 114.188
InChI Key: VWGGMTJTUQQFDN-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)cyclopropyl]methanol is a chemical compound with the molecular formula C9H16O. It belongs to the class of cyclopropylmethanols, which are characterized by a strained three-membered cyclopropane ring directly connected to a hydroxymethyl functional group. The presence of both the rigid cyclopropane scaffold and the isopropyl substituent makes this compound a valuable intermediate in organic synthesis and medicinal chemistry research . The compound features a reactive alcohol group, which allows for further synthetic modifications, such as oxidation to the corresponding aldehyde or oxidation to a carboxylic acid. The steric profile imparted by the cyclopropane ring and the isopropyl group can be exploited to influence the compound's properties or the outcome of chemical reactions. While the specific mechanism of action for this compound is dependent on the research context, molecules with similar structures are frequently investigated as building blocks for pharmaceuticals, agrochemicals, and materials science . This product is strictly for research and further manufacturing applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting .

Properties

IUPAC Name

(2-propan-2-ylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5(2)7-3-6(7)4-8/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGGMTJTUQQFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Propan 2 Yl Cyclopropyl Methanol and Its Precursors

Strategies for the Construction of the Cyclopropane (B1198618) Ring System

Cyclopropanation Reactions

Cyclopropanation reactions involve the addition of a carbene or carbenoid equivalent across a double bond. This is one of the most direct and widely utilized methods for forming cyclopropane rings. researchgate.net The choice of catalyst and carbene precursor is crucial for achieving high yields and selectivities.

Achieving enantioselectivity in the synthesis of chiral cyclopropanes is a major focus of modern organic synthesis. researchgate.net Asymmetric cyclopropanation allows for the direct formation of enantioenriched cyclopropane products, which is essential for pharmaceutical applications. nih.gov These methods often rely on the use of chiral catalysts that can differentiate between the two faces of the prochiral alkene.

Cobalt-based catalysts have emerged as effective for asymmetric cyclopropanation reactions, particularly using gem-dichloroalkanes as carbene precursors instead of the more hazardous diazoalkanes. nih.govdicp.ac.cn These reactions are proposed to proceed through a cationic carbenoid species. nih.gov High levels of enantioselectivity can be achieved for various classes of alkenes. dicp.ac.cn Other transition metals like copper, rhodium, and ruthenium, when complexed with chiral ligands, are also widely used to catalyze the decomposition of diazoalkanes and facilitate enantioselective carbene transfer to olefins. researchgate.net

Michael-Initiated Ring Closure (MIRC) reactions can also be rendered enantioselective through the use of organocatalysts, such as prolinol derivatives or cinchona alkaloids. rsc.org These catalysts activate the substrates and control the stereochemistry during the tandem Michael addition and intramolecular cyclization steps, leading to chiral cyclopropanes with high enantiomeric excess. rsc.org

Table 1: Examples of Catalytic Systems for Asymmetric Cyclopropanation
Catalyst SystemCarbene SourceTypical SubstrateKey FeaturesReference
Cobalt complex with chiral pincer ligandgem-dichloroalkanesMonosubstituted alkenesHigh enantioselectivity; avoids diazo compounds. nih.govdicp.ac.cn
[Co(P1)]Succinimidyl diazoacetateVarious olefinsHigh yields and excellent diastereo- and enantioselectivity. organic-chemistry.org
Rhodium(II) dimers with chiral carboxylatesDiazoacetatesElectron-rich and deficient alkenesBroad substrate scope and tunable selectivity. thieme-connect.de
Cinchona alkaloid derivatives (organocatalyst)α-halo carbonyl compoundsEnones, enalsEnantioselective MIRC reactions. rsc.org

Metal-catalyzed cyclopropanations are a cornerstone of cyclopropane synthesis, with a variety of metals demonstrating catalytic activity. thieme-connect.de The most common approach involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, which generates a metal-carbene intermediate. thieme-connect.dersc.org

Rhodium(II) and Copper(I) complexes are particularly prominent catalysts for these transformations. thieme-connect.de Rhodium(II) acetate (B1210297) dimer, for instance, is a highly effective catalyst that can be modified with different ligands to tune its reactivity and selectivity. thieme-connect.de Copper-based systems, such as copper(I) trifluoromethanesulfonate, are also widely used, especially for the cyclopropanation of electron-rich double bonds. thieme-connect.de

The Simmons-Smith reaction is a classic cyclopropanation method that does not use diazo compounds. dicp.ac.cn It involves an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, which adds to an alkene. dicp.ac.cn While traditionally a stoichiometric reaction, catalytic asymmetric versions have been developed. dicp.ac.cn More recently, cobalt-catalyzed systems have been shown to generate species that resemble the Simmons-Smith reagent from gem-dihaloalkanes, providing a catalytic alternative for non-stabilized carbene transfer. nih.gov

Table 2: Comparison of Metals in Catalytic Cyclopropanation
Metal CatalystCommon PrecursorTypical Carbene SourceMechanism PathwayReference
Copper (Cu)Cu(I) triflate, Cu powderDiazoacetatesMetal-carbene complex thieme-connect.de
Rhodium (Rh)Rh(II) acetate dimerDiazo compoundsMetal-carbene complex thieme-connect.deunivasf.edu.br
Palladium (Pd)Pd(OAc)2DiazomethaneMetallacyclobutane intermediate thieme-connect.de
Zinc (Zn)Zn-Cu couple, Et2ZnDiiodomethaneSimmons-Smith carbenoid dicp.ac.cn
Cobalt (Co)Co(II) complexesgem-dichloroalkanesReductive formation of carbenoid nih.govdicp.ac.cn

Ring-Closing Reactions to Form Cyclopropyl (B3062369) Moieties

An alternative to intermolecular cyclopropanation is the formation of the cyclopropane ring through intramolecular cyclization of a suitable acyclic precursor. These methods form one new C-C bond to close the ring.

A prominent example is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.org This process involves the tandem reaction of a Michael addition followed by an intramolecular nucleophilic substitution. rsc.org In a Type-I MIRC, a nucleophile adds to an electrophilic substrate containing a leaving group. rsc.org In a Type-II MIRC, the leaving group is located on the nucleophile itself. rsc.org This strategy is highly versatile for creating substituted cyclopropanes. rsc.orgrsc.org

Another approach involves the nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives, such as 1,3-dimesylates. escholarship.org This reductive method can form mono- and di-substituted cyclopropanes and proceeds through an in-situ formed 1,3-diiodide intermediate. escholarship.org This technique offers an orthogonal approach to traditional carbene-based methods. escholarship.org

Introduction of the Isopropyl Substituent

The isopropyl group can either be present on the alkene precursor prior to cyclopropanation (e.g., using 3-methyl-1-butene) or be introduced at a later stage onto a pre-formed cyclopropane ring. The latter strategy often involves transition-metal-catalyzed cross-coupling reactions.

Reactions Involving Isopropyl Halides with Cyclopropane Derivatives

Transition-metal catalysis has enabled the functionalization of cyclopropane rings through cross-coupling reactions. nih.gov The unique structural and electronic properties of cyclopropanes make them amenable to such transformations. nih.gov To introduce an isopropyl group, a cyclopropane derivative bearing a suitable leaving group (e.g., a halide) can be used as an electrophile in a coupling reaction with an isopropyl nucleophile.

For instance, an isopropyl Grignard reagent (isopropylmagnesium bromide) can be coupled with a cyclopropyl halide or triflate in the presence of a palladium or nickel catalyst. organic-chemistry.org These reactions allow for the formation of a C(sp²)-C(sp³) bond, attaching the isopropyl group to the ring. Conversely, a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide or cyclopropylzinc halide) can act as the nucleophile in a coupling reaction with an isopropyl halide, though this is often more challenging. nih.gov The choice of catalyst, ligands, and reaction conditions is critical to ensure efficient coupling and prevent side reactions.

Formation of the Hydroxymethyl (Methanol) Functionality

The introduction of the hydroxymethyl (-CH₂OH) group onto the cyclopropane ring is a critical transformation in the synthesis of the target molecule. This can be accomplished through various synthetic routes, primarily involving the reduction of a corresponding aldehyde or the selective oxidation of a suitable precursor.

Reduction of 1-(Propan-2-yl)cyclopropane-1-carbaldehyde (B3425918)

One of the most direct and widely employed methods for generating a primary alcohol is the reduction of the corresponding aldehyde. In this context, the reduction of 1-(propan-2-yl)cyclopropane-1-carbaldehyde provides access to [1-(propan-2-yl)cyclopropyl]methanol. This transformation is typically achieved with high efficiency using metal hydride reagents.

Hydride Reduction Reagents (e.g., NaBH₄, LiAlH₄)

Metal hydrides are powerful nucleophilic reducing agents that readily convert aldehydes to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This initial step forms an intermediate alkoxide, which is subsequently protonated during an aqueous or acidic workup to yield the final alcohol product. masterorganicchemistry.commasterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. libretexts.org

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, often favored for its ease of handling and compatibility with protic solvents like methanol (B129727) and ethanol. masterorganicchemistry.comchemguide.co.uk It efficiently reduces aldehydes and ketones but typically does not react with less reactive carbonyl compounds such as esters, carboxylic acids, or amides under standard conditions. masterorganicchemistry.comyoutube.com The reduction of 1-(propan-2-yl)cyclopropane-1-carbaldehyde with NaBH₄ would proceed smoothly in an alcoholic solvent, followed by a simple workup to furnish the desired alcohol.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a significantly more powerful and less selective reducing agent than NaBH₄. libretexts.orgmasterorganicchemistry.com It reacts violently with water and alcohols, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com While it readily reduces aldehydes, it will also reduce a wide range of other functional groups, including esters, carboxylic acids, and amides. masterorganicchemistry.comyoutube.com Its high reactivity makes it an excellent choice for reducing sterically hindered aldehydes or when a more robust reagent is required. The workup for LiAlH₄ reactions is more complex, typically involving the careful sequential addition of water and a base to manage the reactive aluminum byproducts. masterorganicchemistry.com

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity MildVery Strong
Selectivity Reduces aldehydes and ketonesReduces most carbonyls (aldehydes, ketones, esters, acids) and other groups
Solvents Protic (Methanol, Ethanol, Water)Aprotic/Anhydrous (Diethyl ether, THF)
Handling Relatively safe, stable in airHighly reactive, pyrophoric potential, water-reactive
Workup Simple (e.g., acid quench)Complex, requires careful quenching (e.g., Fieser workup)

Selective Oxidation of Precursor Compounds

An alternative, though often more challenging, approach to forming the hydroxymethyl group involves the selective oxidation of a precursor compound, such as one containing a methyl group attached to the cyclopropane ring. This C-H functionalization is a formidable task due to the high bond dissociation energy of primary C-H bonds and the potential for over-oxidation or ring-opening of the strained cyclopropane ring. beilstein-journals.orgnih.gov

Advanced methods involving transition-metal catalysis or enzymatic oxidation could potentially achieve this transformation. For instance, certain cytochrome P450 enzymes are known to perform highly selective hydroxylations of unactivated C-H bonds. Similarly, synthetic catalysts based on manganese or iron could mediate such a reaction, although achieving selectivity for the desired primary alcohol without side reactions would be a significant synthetic hurdle. beilstein-journals.org This route remains a specialized area of research and is less common for preparative synthesis compared to reductive methods.

Multi-step Synthetic Sequences

Multi-step synthesis provides the flexibility to construct complex molecules from simpler starting materials by carefully planning a sequence of reactions. vapourtec.comlibretexts.org A plausible multi-step pathway to [2-(propan-2-yl)cyclopropyl]methanol could involve the initial formation of the cyclopropane ring via a cyclopropanation reaction.

One common and effective method is the Simmons-Smith cyclopropanation, which involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. nih.gov To synthesize the target compound, a logical precursor would be an allylic alcohol, such as 4-methylpent-2-en-1-ol. The hydroxyl group in this precursor can direct the cyclopropanation to occur on the same face of the double bond, leading to a high degree of diastereoselectivity. nih.gov

A potential synthetic sequence is outlined below:

Starting Material: 4-methylpent-2-en-1-ol.

Cyclopropanation: Reaction with diiodomethane (CH₂I₂) and diethylzinc (B1219324) (Et₂Zn) or a Zn-Cu couple. The existing hydroxyl group directs the addition of the methylene (B1212753) group.

Product: The reaction yields a diastereomeric mixture of this compound, which may require separation.

This approach builds the core cyclopropylmethanol (B32771) structure in a single, often highly diastereoselective, step.

Stereoselective Synthesis and Chiral Control

The this compound molecule possesses two stereocenters at positions 1 and 2 of the cyclopropane ring. Consequently, it can exist as two pairs of enantiomers (cis and trans diastereomers). Controlling the absolute and relative stereochemistry is crucial for applications in medicinal chemistry and materials science, where a single stereoisomer is often responsible for the desired activity. pharmtech.comencyclopedia.pub

Access to Enantiomerically Enriched Cyclopropylmethanol Systems

Achieving enantiomeric enrichment in cyclopropane synthesis is a key challenge that is often addressed through asymmetric catalysis. nih.govku.edursc.org

Asymmetric Cyclopropanation: Modifications of the Simmons-Smith reaction have been developed to render it enantioselective. This typically involves the use of a stoichiometric chiral additive or a chiral catalyst that coordinates to the zinc carbenoid and the allylic alcohol substrate. nih.gov This coordination creates a chiral environment that directs the methylene transfer to one specific face of the double bond, leading to the preferential formation of one enantiomer of the cyclopropylmethanol product. Various chiral ligands, including those derived from tartaric acid (TADDOLs) and chiral amino alcohols, have been successfully employed for this purpose. nih.gov

Michael-Initiated Ring Closure (MIRC): Another powerful strategy for the asymmetric synthesis of cyclopropanes is the MIRC reaction. rsc.org This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that subsequently displaces a leaving group in an intramolecular fashion to close the three-membered ring. By using chiral phase-transfer catalysts or chiral organocatalysts, this process can be made highly enantioselective, providing access to optically active cyclopropanes. nih.gov For the synthesis of cyclopropyl purine (B94841) nucleosides, this method has yielded products with excellent diastereoselectivities and enantiomeric excesses ranging from 93-97%. nih.gov

Resolution of Racemates: In cases where an asymmetric synthesis is not feasible, enantiomerically enriched compounds can be obtained by resolving a racemic mixture. encyclopedia.pub This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the separated enantiomers of the alcohol.

MethodGeneral PrincipleKey ComponentsTypical Outcome
Asymmetric Simmons-Smith Enantioselective cyclopropanation of an allylic alcohol.Chiral ligand (e.g., derived from TADDOL, amino alcohols) + Zn(CH₂I)₂High diastereoselectivity and good to excellent enantiomeric excess (ee).
Catalytic Asymmetric MIRC Asymmetric conjugate addition followed by intramolecular ring closure.Chiral phase-transfer catalyst or organocatalyst.Excellent enantioselectivity (often >90% ee) for functionalized cyclopropanes. nih.gov
Kinetic Resolution Enzymatic or chemical acylation of one enantiomer of the racemic alcohol at a faster rate.Enzyme (e.g., Lipase) + Acyl donor or Chiral chemical catalyst.Separation of the faster-reacting enantiomer (as an ester) from the unreacted enantiomer (alcohol).

Asymmetric Approaches in Cyclopropylcarbinol Synthesis

The creation of specific stereoisomers of this compound necessitates asymmetric synthesis, a field that has seen remarkable progress. A primary strategy involves the enantioselective cyclopropanation of a suitable prochiral allylic alcohol precursor, 4-methylpent-1-en-3-ol. Two prominent methodologies in this area are the Charette asymmetric cyclopropanation and catalytic methods employing chiral Lewis acids, such as those developed by Denmark and Katsuki.

The Charette asymmetric cyclopropanation is a powerful method for the enantioselective synthesis of cyclopropylmethanols from allylic alcohols. This substrate-directed reaction utilizes a stoichiometric amount of a chiral dioxaborolane ligand to control the facial selectivity of the cyclopropanation reaction with a zinc carbenoid (typically generated from diethylzinc and diiodomethane). The allylic hydroxyl group of the precursor coordinates to the zinc reagent, which is complexed with the chiral ligand, thereby directing the cyclopropanation to one face of the double bond. This approach has been widely applied and is known for its high levels of enantioselectivity and predictable stereochemical outcomes.

In contrast to stoichiometric methods, catalytic asymmetric cyclopropanation offers the advantage of using only a small amount of a chiral promoter. Scott E. Denmark and his group have developed catalytic, enantioselective cyclopropanation reactions of allylic alcohols using a chiral bis(sulfonamide) ligand in combination with diethylzinc and diiodomethane. This method has proven effective for a range of allylic alcohols, although the stereoselectivity can be influenced by the substitution pattern of the substrate. Another significant contribution is the use of a substoichiometric amount of a titanium-TADDOLate complex, which has been shown to effectively catalyze the cyclopropanation of allylic alcohols with bis(iodomethyl)zinc. acs.org This catalytic system has demonstrated excellent yields and enantiomeric ratios for certain classes of allylic alcohols.

The choice between these methods often depends on the specific substrate, desired scale, and economic considerations. The table below summarizes key features of these asymmetric cyclopropanation approaches applicable to the synthesis of enantiomerically enriched precursors to this compound.

Methodology Chiral Source Reagent Stoichiometry Key Features
Charette Asymmetric CyclopropanationStoichiometric chiral dioxaborolane ligandStoichiometricHigh enantioselectivity, predictable stereochemistry, substrate-directed.
Denmark's Catalytic MethodCatalytic chiral bis(sulfonamide) ligandCatalyticAtom economical, effective for a range of allylic alcohols.
Titanium-TADDOLate CatalysisCatalytic Ti-TADDOLate complexCatalyticGood yields and enantioselectivities, particularly for aryl-substituted allylic alcohols. acs.org

Diastereoselective Transformations

When the precursor to this compound already contains a stereocenter, the focus of the synthesis shifts to controlling the relative stereochemistry of the newly formed cyclopropane ring. This is achieved through diastereoselective transformations, which can be broadly categorized as either substrate-controlled or reagent-controlled.

In substrate-controlled diastereoselective cyclopropanation , the inherent chirality of the starting material directs the approach of the reagent. For the synthesis of this compound, a chiral, non-racemic allylic alcohol precursor would be employed. The hydroxyl group of this precursor can chelate to the zinc carbenoid in a Simmons-Smith type reaction, effectively blocking one face of the alkene and directing the methylene transfer to the less hindered face. This hydroxyl-directed Simmons-Smith cyclopropanation is a well-established and reliable method for achieving high diastereoselectivity in the synthesis of cyclopropylmethanols. The rigidity of the cyclopropyl core in the resulting product can then be exploited in subsequent stereoselective reactions on other parts of the molecule.

Reagent-controlled diastereoselective cyclopropanation becomes relevant when the substrate's directing ability is weak or when a specific diastereomer that is not favored by substrate control is desired. In such cases, a chiral reagent or catalyst is used to override the directing influence of the substrate's existing stereocenter. While less common for simple cyclopropylmethanol synthesis where substrate control is highly effective, this approach is a powerful tool in more complex synthetic challenges.

The following table outlines the key principles of diastereoselective control in the synthesis of substituted cyclopropylmethanols.

Control Element Principle Typical Reagents/Conditions Outcome for this compound Precursor
Substrate ControlThe existing stereocenter in the chiral allylic alcohol directs the cyclopropanation.Simmons-Smith reaction (Et₂Zn, CH₂I₂)High diastereoselectivity based on the directing effect of the hydroxyl group.
Reagent ControlA chiral reagent or catalyst dictates the stereochemical outcome, potentially overriding substrate bias.Chiral ligands in catalytic cyclopropanationCan provide access to diastereomers not favored by substrate control.

Continuous-Flow Synthesis Approaches

The transition from traditional batch processing to continuous-flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scalability. nih.govmdpi.commdpi.com For the synthesis of this compound, particularly through cyclopropanation reactions which can be exothermic and involve hazardous reagents, flow chemistry presents a compelling alternative.

The Simmons-Smith cyclopropanation has been successfully adapted to a continuous-flow process. thieme-connect.com In a typical setup, a solution of the allylic alcohol precursor and diiodomethane in an appropriate solvent is passed through a heated column packed with a zinc-copper couple. thieme-connect.com The zinc carbenoid is generated in situ and immediately reacts with the alkene to form the cyclopropane ring. thieme-connect.com This approach mitigates the risks associated with the accumulation of large quantities of energetic intermediates and allows for rapid and safe production. The precise control over residence time and temperature in a microreactor can lead to higher yields and selectivities compared to batch reactions. mdpi.com

The benefits of employing continuous-flow technology for the synthesis of cyclopropylmethanol derivatives are summarized below:

Parameter Advantage in Continuous Flow Impact on Synthesis
Safety Small reaction volumes minimize the risk of uncontrolled exotherms and handling of hazardous materials.Safer production, especially when using reagents like diethylzinc and diiodomethane.
Heat Transfer High surface-area-to-volume ratio allows for efficient heating and cooling. nih.govPrecise temperature control, leading to fewer side products and improved selectivity. mdpi.com
Mass Transfer Rapid mixing of reagents. mdpi.comIncreased reaction rates and higher throughput.
Scalability Production is scaled by extending the operation time ("scaling out") rather than increasing the reactor volume.More straightforward transition from laboratory-scale to pilot or production scale.
Automation Amenable to automated control and in-line analysis.Consistent product quality and reduced labor costs.

Scalability and Industrial Production Method Considerations

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, robustness, and environmental impact. For the production of this compound, the scalability of the chosen cyclopropanation method is of paramount importance.

The Simmons-Smith reaction and its modifications are widely used in industrial settings for the synthesis of cyclopropane-containing molecules, including active pharmaceutical ingredients (APIs). researchgate.netmdpi.com While the classical procedure using a zinc-copper couple is effective, the use of diethylzinc and diiodomethane (the Furukawa reagent) often provides better yields and reproducibility, making it a common choice for larger-scale synthesis. mdpi.com However, the cost and handling of these reagents on an industrial scale can be significant. Mechanochemical methods, such as ball-milling, have emerged as a more sustainable and solvent-free alternative for Simmons-Smith cyclopropanation, demonstrating scalability to the gram-scale. rsc.orgrsc.org

Catalytic methods are inherently more attractive for industrial applications due to the reduced waste and lower cost associated with using only a small amount of a catalyst. The development of robust and highly active catalysts for asymmetric cyclopropanation is a key area of process research. While many catalytic systems show high efficacy on a lab scale, their stability, cost, and tolerance to impurities under industrial conditions must be rigorously evaluated. The use of non-stabilized carbenes generated from gem-dichloroalkanes with a cobalt catalyst presents a promising alternative to diazo compounds, which are often avoided in large-scale production due to their hazardous nature. dicp.ac.cn

The cyclopropane moiety is a significant structural feature in many commercial drugs, highlighting the industrial relevance of scalable cyclopropanation technologies. nih.gov The choice of a specific synthetic route for this compound on an industrial scale would involve a detailed process development study, weighing the pros and cons of diastereoselective and asymmetric approaches, as well as the potential implementation of continuous-flow manufacturing to enhance efficiency and safety.

Key considerations for the industrial production of this compound are outlined in the table below:

Consideration Key Factors Implications for Industrial Synthesis
Reagent Cost & Availability Price and supply chain of zinc reagents, diiodomethane, chiral ligands, and catalysts.Direct impact on the overall cost of goods.
Process Safety Handling of pyrophoric reagents (e.g., diethylzinc), exothermic reactions, and potentially explosive intermediates (e.g., diazo compounds).Requires specialized equipment and stringent safety protocols. Continuous-flow can be a significant advantage.
Stereochemical Control Efficiency and robustness of the chosen asymmetric or diastereoselective method at scale.Crucial for producing the desired single isomer of a chiral drug intermediate.
Throughput & Cycle Time Reaction times, work-up procedures, and purification methods.Affects the overall plant capacity and production efficiency.
Environmental Impact Solvent usage, waste generation (especially from stoichiometric reagents), and energy consumption.Increasing importance of green chemistry principles in pharmaceutical manufacturing.
Regulatory Compliance Adherence to Good Manufacturing Practices (GMP) to ensure product quality and consistency. pharmacompass.comA non-negotiable aspect of pharmaceutical ingredient production.

Reactivity and Mechanistic Investigations of 2 Propan 2 Yl Cyclopropyl Methanol

Cyclopropane (B1198618) Ring Reactivity and Transformations

The high ring strain of the cyclopropane moiety in [2-(propan-2-yl)cyclopropyl]methanol makes it susceptible to a variety of ring-opening reactions. These transformations are often initiated by catalysts or electrochemical methods, leading to the formation of diverse and synthetically useful products.

Catalytic methods provide a powerful tool for the selective cleavage of the C-C bonds in the cyclopropane ring of this compound. These reactions often proceed through intermediates that dictate the final product structure.

In certain catalytic ring-opening reactions, particularly those involving polar reagents or catalysts, the formation of 1,3-zwitterionic intermediates is a key mechanistic step. For cyclopropane derivatives, this typically involves the cleavage of a C-C bond, leading to a species with a positive and a negative charge separated by one carbon atom. While the direct observation of such intermediates for this compound is challenging, their existence is often inferred from the stereochemistry and regiochemistry of the products formed. Computational studies on related systems support the feasibility of zwitterionic pathways in cycloaddition reactions. The nature of the catalyst and the substituents on the cyclopropane ring play a crucial role in the stability and subsequent reactivity of these transient species.

Tandem reactions involving an initial alkylation followed by a cyclization are valuable for the efficient construction of complex molecular architectures. In the context of this compound, a ring-opening event can be coupled with an intramolecular or intermolecular alkylation, leading to the formation of new ring systems. For instance, radical-mediated ring-opening of cyclopropane derivatives can be followed by cyclization onto an adjacent functional group or an external reactant. The regioselectivity of the initial ring-opening and the subsequent cyclization is a critical aspect of these tandem processes, often influenced by the stability of the radical or ionic intermediates involved.

Electrochemical methods offer an alternative approach to induce C-C bond cleavage in cyclopropanes without the need for chemical oxidants. In the case of substituted cyclopropanes, anodic oxidation can lead to the formation of a radical cation, which is susceptible to ring-opening. The subsequent reaction pathway of the ring-opened intermediate can be controlled by the reaction conditions, such as the solvent and supporting electrolyte. For example, in the presence of nucleophilic solvents like methanol (B129727), 1,3-difunctionalized products can be obtained. Mechanistic studies on arylcyclopropanes have shown that the process involves the formation of a radical cation, followed by C-C bond cleavage to generate a benzylic radical and ultimately a carbocation, which is then trapped by nucleophiles. While specific studies on this compound are not extensively documented, the principles established for other cyclopropane derivatives provide a framework for understanding its potential electrochemical behavior.

Table 1: Mechanistic Pathways in Cyclopropane Ring-Opening

Mechanistic Pathway Key Intermediate Influencing Factors Potential Products
Catalytic Ring-Opening 1,3-Zwitterion Catalyst, Solvent, Substituents Cycloadducts, Difunctionalized compounds
Tandem Alkylation-Cyclization Radical or Ionic Species Initiator, Substrate Structure Cyclic compounds, Polycyclic systems
Electrochemical Cleavage Radical Cation Electrode Potential, Solvent, Electrolyte 1,3-Difunctionalized alkanes

The reactivity of the cyclopropane ring in this compound is fundamentally governed by its inherent strain energy. This strain arises from bond angle distortion from the ideal sp³ hybridization and torsional strain. The total strain energy of a substituted cyclopropane is a combination of this intrinsic ring strain and steric interactions between substituents. The isopropyl group on the cyclopropane ring of the title compound introduces additional steric strain, which can influence the ease of ring-opening. Computational studies on polysubstituted cyclopropanes have shown that the strain energy can be quantified using homodesmotic reactions, providing a measure of the thermodynamic driving force for ring-opening reactions. The greater the strain, the more susceptible the cyclopropane C-C bonds are to cleavage under thermal, photochemical, or catalytic conditions.

To understand the specific influence of the isopropyl group on the reactivity of this compound, it is instructive to compare its behavior with simpler analogs like cyclopropylmethanol (B32771). The isopropyl group, being an electron-donating and sterically bulky substituent, can affect both the kinetics and regioselectivity of ring-opening reactions. For instance, in reactions proceeding through carbocationic intermediates, the electron-donating nature of the isopropyl group would stabilize an adjacent positive charge, potentially directing the regiochemical outcome of the C-C bond cleavage. Conversely, the steric bulk of the isopropyl group could hinder the approach of reagents to certain positions on the cyclopropane ring, thereby influencing the stereoselectivity of the reaction. While direct comparative studies are limited in the available literature, the principles of physical organic chemistry suggest that these electronic and steric effects would lead to distinct reactivity profiles for this compound when compared to its less substituted counterparts.

Catalytic Cyclopropane Ring-Opening Reactions

Reactions Involving the Hydroxymethyl Functional Group

The chemical behavior of this compound is primarily dictated by its hydroxymethyl (-CH₂OH) group. This primary alcohol moiety, situated on a strained cyclopropane ring, can participate in a variety of transformations typical for alcohols, including oxidation, nucleophilic substitution (following activation), and other functional group interconversions.

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org The oxidation proceeds in a stepwise manner, first to [2-(propan-2-yl)cyclopropyl]carbaldehyde, and upon further oxidation, to [2-(propan-2-yl)cyclopropanecarboxylic acid.

Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include:

Potassium Dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid (H₂SO₄). This is a strong oxidizing agent that typically results in the formation of the carboxylic acid. libretexts.org

Chromium Trioxide (CrO₃) in aqueous acetone, known as the Jones reagent.

Potassium Permanganate (KMnO₄) .

Milder, more selective methods can also be employed, often involving a two-step process or specialized reagents to stop at the aldehyde stage if desired. youtube.com Catalytic systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant, are also effective for this transformation. organic-chemistry.org

The general pathway for this oxidation is depicted below:

This compound → [2-(Propan-2-yl)cyclopropyl]carbaldehyde → [2-(Propan-2-yl)cyclopropanecarboxylic acid

Due to the lack of specific experimental data for this compound, a data table of reaction conditions and yields cannot be provided.

The hydroxymethyl functional group, being an alcohol, does not directly undergo nucleophilic addition reactions. This class of reactions is characteristic of carbonyl compounds (aldehydes and ketones). However, as mentioned in the previous section, the alcohol can be oxidized to the corresponding aldehyde, [2-(propan-2-yl)cyclopropyl]carbaldehyde. This aldehyde would then be susceptible to nucleophilic addition.

In such a subsequent reaction, a nucleophile (Nu⁻) would attack the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate which, upon protonation, would yield a secondary alcohol.

This two-step sequence (oxidation followed by nucleophilic addition) is a common strategy in organic synthesis to build molecular complexity.

The hydroxymethyl group is a versatile anchor for various functional group interconversions. A primary alcohol like this compound can be converted into a range of other functional groups. One common transformation is the conversion to an alkyl halide. This typically requires converting the hydroxyl group into a better leaving group, as the hydroxide (B78521) ion (OH⁻) is a poor one. bits-pilani.ac.in

Common methods for this conversion include:

Reaction with hydrogen halides (e.g., HBr, HCl). The reaction with primary alcohols often proceeds via an Sₙ2 mechanism. bits-pilani.ac.in

Use of reagents like thionyl chloride (SOCl₂) for conversion to an alkyl chloride, or phosphorus tribromide (PBr₃) for conversion to an alkyl bromide.

Another important interconversion is the formation of ethers. This can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Mechanistic Studies of Transformation Pathways

Mechanistic studies on cyclopropylmethanol derivatives are of significant interest due to the unique electronic properties and inherent ring strain of the cyclopropane ring. Reactions involving this moiety can sometimes lead to ring-opening products, which competes with reactions at the functional group.

Reactions at the hydroxymethyl group or the adjacent cyclopropyl (B3062369) carbon can proceed through various intermediates depending on the reaction type.

Carbocation Intermediates: In reactions under acidic conditions, protonation of the hydroxyl group can lead to the formation of a good leaving group (H₂O). Its departure would generate a primary carbocation, which is generally unstable. However, the adjacent cyclopropane ring can stabilize the positive charge through its unique electronic structure, leading to a non-classical carbocation known as a cyclopropylmethyl cation. This intermediate is known to be highly fluxional and can undergo rapid rearrangement and ring-opening to form homoallylic or cyclobutyl structures. uq.edu.au

Radical Intermediates: In reactions proceeding via radical mechanisms, a cyclopropylmethyl radical could be formed. This type of radical is known to undergo very rapid ring-opening to the corresponding homoallylic radical. The rate of this ring-opening is so fast that it is often used as a "radical clock" to determine the rates of other radical reactions.

The specific pathway and the stability of these intermediates would be influenced by the steric bulk of the 2-propan-2-yl substituent on the cyclopropane ring.

Catalysts play a crucial role in directing the outcome and enhancing the efficiency of reactions involving the hydroxymethyl group.

Oxidation Catalysis: In oxidation reactions, catalysts can provide milder reaction conditions and improved selectivity. For instance, enzymatic catalysts like chloroperoxidase have been shown to catalyze the enantioselective oxidation of certain cyclopropylmethanols to their corresponding aldehydes. nih.gov Metal-based catalysts, such as those containing ruthenium or iron, are also employed for the aerobic oxidation of alcohols. mdpi.comrsc.org TEMPO-based catalysts are particularly effective for the selective oxidation of primary alcohols to aldehydes or, with stronger co-oxidants, to carboxylic acids. organic-chemistry.org

Acid/Base Catalysis: Many functional group interconversions of the alcohol moiety are catalyzed by acids or bases. As mentioned, acid catalysis is essential for converting the hydroxyl group into a good leaving group for nucleophilic substitution. bits-pilani.ac.in Base catalysis is used to deprotonate the alcohol to form a more nucleophilic alkoxide for reactions like the Williamson ether synthesis.

The choice of catalyst can be critical in preventing undesired side reactions, such as the acid-catalyzed rearrangement and ring-opening of the cyclopropane ring.

Investigation of Spin-Center Shifts and Radical Clocks in Cyclopropane Systems

The study of reaction mechanisms involving cyclopropane derivatives such as this compound often employs the concepts of spin-center shifts and radical clocks to elucidate the nature and lifetimes of transient radical intermediates. The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, a characteristic that is fundamental to its use as a radical clock. researchgate.netwikipedia.orgcsbsju.edu

A spin-center shift (SCS) is a radical process that involves a 1,2-radical translocation coupled with a two-electron ionic movement, such as the elimination of an adjacent leaving group. nih.gov This phenomenon is crucial in various biochemical transformations, including the ribonucleotide reductase-catalyzed dehydration of ribonucleotides, a key step in DNA biosynthesis. nih.govprinceton.edu In synthetic chemistry, the SCS mechanism has been explored for its potential in forming new bonds and functionalizing molecules. nih.govresearchgate.net For a cyclopropylmethanol system, a radical generated on the carbinol carbon could potentially undergo a spin-center shift, although the more common pathway is the rapid ring-opening of the cyclopropylmethyl radical.

The cyclopropylmethyl radical is a well-established and highly utilized radical clock. wikipedia.org A radical clock is a compound that undergoes a unimolecular reaction at a known rate, which can be used as a reference to determine the rate of a competing bimolecular reaction. wikipedia.orgillinois.edu The cyclopropylmethyl radical undergoes an extremely rapid, unimolecular ring-opening rearrangement to form the 3-butenyl radical. This process is enthalpically favorable as it relieves the significant ring strain of the three-membered ring. wikipedia.orgcsbsju.edu

The rate of this ring-opening reaction is exceptionally fast, which allows it to be used to "time" other very fast radical reactions. illinois.edu If a reaction involving a cyclopropylmethyl radical intermediate yields products with the cyclopropane ring intact, it indicates that the subsequent reaction step was faster than the ring-opening. Conversely, the presence of ring-opened products signifies that the lifetime of the radical intermediate was long enough for the rearrangement to occur. This competition between the unimolecular ring-opening and a bimolecular trapping reaction allows for the calculation of the unknown rate constant of the trapping reaction. wikipedia.org

The rates of radical clock reactions, including the ring-opening of cyclopropylmethyl radicals, are sensitive to substitution on the cyclopropane ring. The table below illustrates the rates of rearrangement for some common radical clocks.

Radical Clock SystemRate Constant (k) at 298 K (s⁻¹)
5-Hexenyl Radical Cyclization2.3 x 10⁵
Cyclopropylmethyl Radical Ring-Opening8.6 x 10⁷

This table presents benchmark rates for common radical clock reactions to provide context for the rapid rearrangement of the cyclopropylmethyl system. wikipedia.org

In the context of this compound, the formation of a radical at the methanol carbon would generate a substituted cyclopropylmethyl radical. The rate of its ring-opening would be influenced by the presence of the propan-2-yl group. This substituted system can be used to probe the kinetics of radical reactions, with the ratio of ring-intact to ring-opened products providing a quantitative measure of the rates of competing reaction pathways. wikipedia.orgillinois.edu

Transition State Analysis

The reactivity and regioselectivity of reactions involving the ring-opening of cyclopropane systems, such as those derived from this compound, are governed by the energetics of the corresponding transition states. Computational studies, often employing density functional theory (DFT), are instrumental in analyzing these transition states and understanding the reaction mechanisms. researchgate.net

For reactions like the tandem Heck-cyclopropane ring-opening, understanding the origin of regioselective ring-opening involves a detailed analysis of the transition state structures. researchgate.net The energy differences between various possible transition states determine the preferred reaction pathway and, consequently, the structure of the final product. For instance, in a palladium-catalyzed reaction, the coordination of a substituent like a hydroxyl group to the palladium center can significantly stabilize a particular transition state, thereby directing the course of the reaction. researchgate.net

The stability of the transition state is influenced by several factors, including:

Steric Effects: The bulky propan-2-yl group on the cyclopropane ring of this compound would introduce steric hindrance, which can destabilize certain transition states and favor others where steric clash is minimized.

Electronic Effects: Substituents can have a significant inductive or resonance effect on the stability of a transition state. A hydroxyl group, for example, can influence the electron density within the transition state structure.

Coordination Effects: In metal-catalyzed reactions, the ability of functional groups like the hydroxyl group to coordinate with the metal center can lead to substantial stabilization of a particular transition state, thereby enhancing the rate and selectivity of the reaction. researchgate.net

A hypothetical example of calculated energy differences between two competing transition states (TSA and TSB) in a cyclopropane ring-opening reaction is presented in the table below. Such calculations are crucial for predicting the outcome of a reaction.

ParameterTransition State A (TSA)Transition State B (TSB)ΔG (TSB - TSA) (kcal/mol)
Nature of Substituent-CH₂OH (Coordinated to Metal)-CH₂OH (Coordinated to Metal)4.9
Nature of Substituent-CH₂OH (Uncoordinated)-CH₂OH (Uncoordinated)3.7

This table is illustrative and based on findings for similar systems, demonstrating how substituent effects and coordination can influence the relative energies of transition states in cyclopropane ring-opening reactions. researchgate.net

The data indicates that the loss of stabilization from the oxygen-palladium coordination in TSA reduces the energy difference between the two transition states, making the reaction less selective. researchgate.net The analysis of these transition states provides a powerful tool for rationalizing observed product distributions and for designing more efficient and selective synthetic methodologies for compounds like this compound.

Derivatives and Analogues of 2 Propan 2 Yl Cyclopropyl Methanol: Synthesis and Research Applications

Synthesis of Substituted [2-(Propan-2-yl)cyclopropyl]methanol Derivatives

The functionalization of the this compound scaffold allows for the introduction of diverse chemical groups, enabling the synthesis of a wide array of analogues for various research applications. Standard organic transformations can be adapted to create aminomethylated, alkylated, arylated, boronate ester, and halogenated derivatives.

Aminomethylated cyclopropanes are important substructures in medicinal chemistry. The synthesis of derivatives such as ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol can be achieved through a multi-step sequence starting from a corresponding cyclopropanecarboxylic acid or its ester. A common strategy involves reductive amination of a cyclopropanecarboxaldehyde (B31225) intermediate.

This process typically involves:

Reduction of the Carboxylic Acid/Ester: The parent cyclopropanecarboxylic acid ester is reduced to the primary alcohol, this compound, using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. google.com

Oxidation to the Aldehyde: The resulting alcohol is then carefully oxidized to the corresponding aldehyde, 2-(propan-2-yl)cyclopropanecarbaldehyde, using methods such as Swern or Dess-Martin periodinane (DMP) oxidation to avoid overoxidation to the carboxylic acid.

Reductive Amination: The final step is the reductive amination of the aldehyde. nih.gov This can be performed in a one-pot reaction where the aldehyde is treated with an amine source (like ammonia (B1221849) for the primary amine) to form an imine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or Hantzsch esters in the presence of an organocatalyst. nih.govorganic-chemistry.org This method offers high chemoselectivity, avoids ring-opening, and preserves the stereochemistry of the cyclopropane (B1198618) core. nih.gov

An alternative, more direct route involves the reaction of cyclopropylmethanol (B32771) with amines in the presence of a dehydrating agent, though this can be less controlled. nbinno.com

Table 1: Representative Protocol for Reductive Amination

StepReagents and ConditionsPurpose
Imine Formation 2-(Propan-2-yl)cyclopropanecarbaldehyde, Ammonia (or primary/secondary amine), Solvent (e.g., Methanol)Formation of the intermediate imine or enamine.
Reduction Sodium Borohydride (NaBH₄) or Hantzsch Ester with Diphenyl Phosphate catalystIn situ reduction of the imine to the corresponding amine. nih.gov

The introduction of alkyl or aryl groups onto the cyclopropane ring or at the carbinol center creates C-C bonds and expands the structural diversity of the scaffold.

Alkylation: Alkylated derivatives can be synthesized via the addition of organometallic reagents to a 2-(propan-2-yl)cyclopropanecarboxaldehyde precursor. The use of Grignard reagents (R-MgBr) or organolithium reagents (R-Li) allows for the installation of a wide variety of alkyl groups at the carbonyl carbon, yielding a secondary alcohol upon workup. nbinno.comresearchgate.net

Arylation: Arylated derivatives are commonly prepared using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.org This powerful reaction creates a bond between an organoboron compound and an organic halide. To synthesize an aryl-substituted cyclopropylmethanol, a two-step process is often employed:

The hydroxyl group of this compound is first converted into a halide (bromide or iodide), as described in section 4.1.4.

The resulting halomethylcyclopropane derivative is then coupled with an arylboronic acid or a potassium aryltrifluoroborate salt in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃). nih.gov This method is highly versatile and tolerates a wide range of functional groups on the aryl partner. nih.gov

Table 2: Suzuki-Miyaura Coupling for Arylation

ComponentExampleRole
Electrophile [2-(Bromomethyl)cyclopropyl]propaneCyclopropyl (B3062369) scaffold
Nucleophile Phenylboronic acidSource of the aryl group
Catalyst Pd(OAc)₂ / Pd(PPh₃)₄Facilitates the cross-coupling cycle
Ligand SPhos, PCy₃Stabilizes and activates the catalyst
Base K₃PO₄, Na₂CO₃Activates the boronic acid for transmetalation
Solvent Toluene, Dioxane/WaterReaction Medium

Boronate esters are exceptionally useful synthetic intermediates, primarily due to their role in Suzuki-Miyaura cross-coupling reactions and other transformations. A sophisticated method for preparing highly functionalized cyclopropyl boronate esters involves the diastereoselective diboration of alkenyl cyclopropyl methanol (B129727) derivatives.

In a study of this transformation, alkenyl cyclopropyl carbinols were subjected to a hydroxyl-directed diboration reaction. researchgate.net The hydroxyl group of the substrate directs the addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), across the double bond of the alkenyl moiety in a highly stereoselective manner. researchgate.net This process, which can be catalyzed by an alkoxide, yields a vicinal bis(boronate) ester, effectively installing two versatile boronate groups onto the molecule. chemscene.com The rigidity of the cyclopropyl core enhances the stereochemical control of the reaction, leading to the formation of a single diastereomer. researchgate.net This method transforms a simple unsaturated alcohol into a complex, stereodefined building block ready for further functionalization.

Halogenated derivatives are key precursors for a multitude of subsequent reactions, including Grignard reagent formation and cross-coupling reactions. The conversion of the primary alcohol in this compound to an alkyl halide is a straightforward and essential transformation.

The Appel reaction is a widely used and reliable method for this purpose. It involves treating the alcohol with triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane.

To synthesize the chloride , carbon tetrachloride (CCl₄) is used.

To synthesize the bromide , carbon tetrabromide (CBr₄) is used.

The reaction proceeds under mild, neutral conditions with high yields. The mechanism involves the formation of a phosphonium (B103445) salt from PPh₃ and the tetrahalomethane. The alcohol's oxygen atom then attacks the phosphorus, and a subsequent Sₙ2 displacement by the halide ion on the carbon atom of the hydroxymethyl group leads to the desired alkyl halide and triphenylphosphine oxide as a byproduct. nih.gov This reaction typically proceeds with inversion of configuration if the carbon center is chiral.

Table 3: The Appel Reaction for Halogenation

Target HalideReagentsTypical SolventKey Features
Alkyl Chloride Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄)Dichloromethane (DCM)Mild conditions, high yield.
Alkyl Bromide Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)Dichloromethane (DCM)Efficient conversion to the bromide.

Synthetic Utility of Derivatives in Academic Research

The derivatives of this compound are not merely synthetic curiosities; they are enabling tools for the construction of complex molecules, particularly in the fields of total synthesis and medicinal chemistry.

The rigid three-membered ring of cyclopropane derivatives provides a structurally unique and stable scaffold that can be used to control the three-dimensional orientation of appended functional groups. This property makes them valuable building blocks for creating intricate molecular architectures. actylis.comlookchem.comganeshremedies.com

Research has demonstrated that alkenyl cyclopropyl carbinol derivatives are excellent platforms for stereoselective synthesis. The directing effect of the hydroxyl group, combined with the conformational constraint of the cyclopropyl ring, allows for highly diastereoselective reactions on adjacent functionalities. For example, the directed Simmons-Smith cyclopropanation of an alkenyl cyclopropyl carbinol can produce stereodefined bicyclopropanes as a single diastereomer. researchgate.net

Furthermore, these derivatives can serve as precursors to stereodefined acyclic structures. The diastereoselective diboration of alkenyl cyclopropyl methanols, followed by a regioselective ring fragmentation, allows for the preparation of acyclic molecules that feature multiple, congested stereocenters, including quaternary carbons. researchgate.net This strategy transforms a relatively simple cyclic starting material into a complex linear chain with precisely controlled stereochemistry, a significant challenge in organic synthesis. The resulting poly-substituted products are valuable intermediates in the synthesis of natural products and pharmaceuticals. nbinno.comresearchgate.net For instance, optically pure 2-arylcyclopropane derivatives are key building blocks for drugs such as the platelet aggregation inhibitor Ticagrelor. researchgate.net

As Intermediates in Natural Product Synthesis

Cyclopropylmethanol and its derivatives are crucial intermediates in the total synthesis of various natural products. nbinno.com The cyclopropane unit is a core structural feature in many natural and biologically active compounds, and its incorporation often relies on versatile building blocks like cyclopropylcarbinols (a class to which this compound belongs). researchgate.netvulcanchem.com These intermediates provide a synthetically accessible entry point to the rigid three-membered ring system, which is essential for the biological activity of the target natural product. rsc.org

The synthesis of complex natural products often involves multi-step sequences where a cyclopropane-containing fragment is introduced early on. For instance, in the synthesis of the marine natural product Curacin A, a potent anticancer agent, cyclopropanation of a chiral iron acyl complex was a key step to diastereoselectively form the required cyclopropane ring structure. marquette.edu The resulting intermediate was then elaborated through several steps to yield the final product. marquette.edu Similarly, the synthesis of Halicholactone, another marine-derived natural product, has been approached using cyclopropyl carboxaldehyde intermediates, which can be derived from the corresponding cyclopropylmethanols. marquette.edu

The utility of these compounds as intermediates stems from their ability to undergo a variety of chemical transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, protected and carried through multiple synthetic steps, or converted into a leaving group for nucleophilic substitution, allowing for the attachment of more complex fragments.

Table 1: Examples of Natural Products Synthesized Using Cyclopropane Intermediates

Natural Product Class Biological Activity Synthetic Intermediate Type
Curacin A Polyketide Anticancer, Antimitotic Cyclopropanecarboxamide
Halicholactone Macrolide Not specified Cyclopropyl Carboxaldehyde

This table illustrates natural products where cyclopropane-containing intermediates, conceptually related to or derived from cyclopropylmethanols, are pivotal in their synthesis.

As Precursors for Biologically Relevant Compounds

The structural motif of this compound serves as a valuable precursor for a diverse range of biologically relevant compounds, particularly in the fields of pharmaceuticals and agrochemicals. nbinno.com The cyclopropane ring can enhance pharmacological properties such as metabolic stability and lipophilicity. researchgate.net Consequently, synthetic chemists utilize these precursors to construct novel molecules with potential therapeutic or agricultural applications. researchgate.net

Cyclopropylmethanol derivatives can be readily converted into other functional groups, making them versatile starting points for synthesis. nbinno.com Key transformations include:

Oxidation to cyclopropyl aldehydes and ketones. These carbonyl compounds are highly useful synthetic tools for building more complex molecular structures found in bioactive molecules. nih.gov

Conversion to Cyclopropylamines. These amines are important intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. nbinno.com The transformation can be achieved by reacting the cyclopropylmethanol with an amine in the presence of a dehydrating agent. nbinno.com

Formation of Cyclopropyl Carboxylic Acids and Esters. Further oxidation of the aldehyde leads to carboxylic acids, which can be esterified or converted to amides, expanding the range of accessible compounds. nih.gov

This synthetic flexibility allows for the creation of libraries of novel cyclopropane-containing compounds for biological screening. The rigid cyclopropane scaffold helps to lock the orientation of substituents, which can lead to higher binding affinity and selectivity for biological targets. nih.gov

Cyclopropylcarbinols in the Activation of Physiological Substances

Cyclopropylcarbinols and their derivatives, including structures analogous to this compound, play a significant role in the design of molecules that can activate or modulate physiological substances and their targets, such as receptors and enzymes. The unique electronic and conformational properties of the cyclopropyl group are key to this function. nih.gov

The cyclopropane ring acts as a "bioisostere" for other chemical groups, such as a double bond or a gem-dimethyl group. This means it can mimic the size and electronic character of these groups while offering distinct advantages, including increased metabolic stability and a fixed conformation. nih.gov By incorporating a cyclopropylcarbinol moiety into a drug candidate, medicinal chemists can fine-tune its interaction with a biological target.

For example, 2-aminocyclopropanecarboxylic acids, which can be synthesized from cyclopropyl precursors, have been shown to exhibit pharmacological activity at GABA C receptors. researchgate.net This demonstrates how the cyclopropane framework can be functionalized to produce compounds that interact specifically with components of the central nervous system. The rigid structure of the ring helps to present the amino and carboxylic acid groups in a precise spatial orientation, which is crucial for receptor binding and subsequent physiological activation or inhibition. The cyclopropylcarbinol itself can be a key pharmacophoric element, with the hydroxyl group participating in hydrogen bonding interactions within a receptor's active site.

Investigation of Stereoisomers and Diastereomers

Substituted cyclopropanes, such as this compound, are rich in stereochemical complexity. The presence of multiple substituents on the three-membered ring often leads to the existence of multiple stereoisomers, including enantiomers and diastereomers. youtube.com The investigation of these isomers is critical, as different stereoisomers of a molecule can have vastly different biological activities.

For a compound like this compound, the carbons of the cyclopropane ring bonded to the isopropyl group and the methanol group are chiral centers (stereocenters). The number of possible stereoisomers can typically be predicted by the formula 2^n, where 'n' is the number of chiral centers. youtube.com For a 1,2-disubstituted cyclopropane, there are two chiral centers, suggesting a maximum of 2² = 4 possible stereoisomers. youtube.com

These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). youtube.com They can be classified based on the relative orientation of the substituents:

Cis isomers: The substituents are on the same face of the cyclopropane ring. The cis isomer exists as a pair of enantiomers.

Trans isomers: The substituents are on opposite faces of the ring. The trans isomer also exists as a pair of enantiomers.

In some cases, if the substitution pattern is symmetrical (e.g., 1,2-dimethylcyclopropane), the cis isomer can be a meso compound—an achiral molecule that has chiral centers and an internal plane of symmetry. youtube.com This reduces the total number of unique stereoisomers. youtube.com

The separation and characterization of these individual stereoisomers are essential for pharmaceutical development, as often only one isomer is responsible for the desired therapeutic effect, while another may be inactive or cause unwanted side effects.

Table 2: Stereoisomeric Relationships in 1,2-Disubstituted Cyclopropanes

Isomer Type Relationship Key Feature Example Configuration
Enantiomers Non-superimposable mirror images Have identical physical properties (except for rotation of plane-polarized light) (1R, 2R) and (1S, 2S)
Diastereomers Stereoisomers that are not mirror images Have different physical and chemical properties (1R, 2R) and (1R, 2S)

| Meso Compound | Achiral compound with chiral centers | Possesses an internal plane of symmetry; is superimposable on its mirror image | cis-1,2-dimethylcyclopropane (B1205809) |

This table outlines the fundamental concepts of stereoisomerism relevant to substituted cyclopropanes.

Computational and Theoretical Investigations of 2 Propan 2 Yl Cyclopropyl Methanol

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are central to the computational analysis of organic molecules. mdpi.comresearchgate.net DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for calculating the electronic structure, energy, and geometric parameters of molecules like [2-(propan-2-yl)cyclopropyl]methanol. mdpi.comresearchgate.net Such calculations can elucidate the molecule's fundamental characteristics, from bond strengths to reactivity, providing a detailed picture at the atomic level. researchgate.net

The electronic structure of a molecule dictates its physical and chemical properties. For this compound, DFT calculations can map the electron density distribution, identify molecular orbitals, and quantify the electronic influence of its functional groups. The electron-donating isopropyl group and the electron-withdrawing, hydrogen-bond-donating hydroxymethyl group have opposing effects that modulate the charge distribution across the strained cyclopropane (B1198618) ring.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. scirp.org For substituted cyclopropanes, the HOMO is often associated with the strained "bent bonds" of the ring, while the LUMO's location can be influenced by electron-withdrawing substituents.

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyPredicted Characteristic for this compoundSignificance
HOMO Energy Relatively high, localized on the strained C-C bonds of the cyclopropane ring.Indicates susceptibility to electrophilic attack.
LUMO Energy Lowered by the -CH₂OH group, with significant density near the C-O bond.Suggests sites for nucleophilic attack.
HOMO-LUMO Gap Moderate, reflecting the inherent reactivity of the strained ring system.A smaller gap generally correlates with higher reactivity.
Dipole Moment Non-zero, oriented towards the electronegative oxygen atom.Influences solubility and intermolecular interactions.
NBO Charges Negative charge concentrated on the oxygen atom; slight positive charges on the carbinol carbon and hydroxyl hydrogen.Quantifies the intramolecular charge distribution and bond polarities.

This is an interactive table. Click on the headers to learn more about each property.

Computational chemistry is instrumental in mapping the potential energy surface for chemical reactions, allowing for the determination of reaction pathways, intermediates, and transition states. nih.gov For this compound, reactions of interest include oxidation of the primary alcohol, substitution reactions, and, most notably, ring-opening reactions. researchgate.net

DFT calculations can model the entire reaction coordinate for a process like the acid-catalyzed ring-opening. By locating the transition state structure—the highest energy point along the lowest energy path—the activation energy (energy barrier) for the reaction can be calculated. researchgate.netmdpi.com This provides quantitative insight into reaction kinetics. For instance, studies on related cyclopropane systems have shown that the energy barrier for ring cleavage is significantly influenced by substituents that can stabilize the resulting carbocation or radical intermediates. researchgate.net

Table 2: Illustrative Energy Profile for a Hypothetical Ring-Opening Reaction Step

SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol) (Illustrative)Key Structural Features
Reactant This compound0.0Intact cyclopropane ring.
Transition State Elongated C-C bond in the ring, developing positive charge.+20 to +30One C-C bond is partially broken.
Intermediate Ring-opened carbocation.+5 to +10Planar carbocation stabilized by hyperconjugation.

This table provides a conceptual energy landscape for a single step in a reaction. The values are illustrative and depend heavily on the specific reaction and computational method.

Molecules with single bonds can exist in various spatial arrangements, or conformations, due to rotation around these bonds. uwlax.edu For this compound, conformational flexibility exists in the orientation of the hydroxymethyl and isopropyl groups relative to the cyclopropane ring.

Computational methods can systematically explore the potential energy surface to identify stable conformers (energy minima) and the energy barriers between them. nih.gov This analysis can predict the most populated conformation at a given temperature. The relative positioning of the bulky isopropyl group and the polar hydroxymethyl group will be governed by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding. Furthermore, the molecule exists as stereoisomers (cis and trans). DFT calculations can determine the relative thermodynamic stability of these isomers, which is crucial for understanding and predicting the outcomes of stereoselective syntheses.

Theoretical calculations provide a suite of descriptors that can predict a molecule's reactivity. By analyzing the calculated electronic structure, one can forecast how this compound will interact with other reagents.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atom of the hydroxyl group would be the most electron-rich site, while the hydroxyl proton would be electron-poor.

Fukui Functions: These descriptors identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.

HOMO/LUMO Analysis: As mentioned, the locations of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. scirp.org

These predictive tools are essential for designing new reactions and understanding observed regioselectivity and chemoselectivity. nih.gov

Modeling of Complex Reaction Pathways

Beyond single reaction steps, computational chemistry can model complex, multi-step reaction pathways. nih.gov This involves identifying all relevant intermediates and transition states that connect reactants to products. acs.org For a bifunctional molecule like this compound, reactions can be intricate. For example, a tandem oxidation/ring-opening sequence would involve multiple intermediates and transition states, each with a specific energy and structure.

DFT studies on similar systems, such as the gold-catalyzed cycloisomerization of enynes containing a cyclopropane ring, demonstrate how different pathways can compete. nih.gov Calculations can reveal why one pathway is favored over another by comparing the activation energies of the rate-determining steps for each route. nih.gov This level of mechanistic detail is critical for optimizing reaction conditions to favor a desired product.

Theoretical Exploration of Cyclopropane Ring Effects on Molecular Properties and Reactivity

The cyclopropane ring is not a typical cycloalkane; its unique electronic structure and inherent strain dominate the properties of the molecules it is part of. utexas.eduwikipedia.org Theoretical studies are perfectly suited to deconstruct and quantify these effects.

Angle Strain and Torsional Strain: The C-C-C bond angles in cyclopropane are forced to be 60°, a significant deviation from the ideal sp³ angle of 109.5°. This angle strain, combined with the torsional strain from eclipsed C-H bonds, amounts to a total ring strain of about 27.6 kcal/mol. masterorganicchemistry.com This stored energy makes ring-opening reactions thermodynamically favorable. quora.com

Bonding: The bonding in cyclopropane is often described by the Walsh model or the bent-bond (banana bond) model. The C-C bonds have significant p-character, making them weaker than typical C-C single bonds and imparting some properties reminiscent of a C=C double bond. researchgate.net This "pseudo-π system" can interact with adjacent functional groups and participate in reactions not typical for alkanes. nih.gov

Substituent Effects: Theoretical calculations can precisely model how the isopropyl and hydroxymethyl substituents perturb the cyclopropane ring. sapub.org The electron-donating isopropyl group may slightly lengthen adjacent C-C bonds, while the hydroxymethyl group's inductive effect could cause minor changes in charge distribution. Computational studies on other substituted cyclopropanes have shown that substituents significantly influence the ring's bond lengths and reactivity. nih.govresearchgate.net

Table 3: Comparison of Cyclopropane vs. Propane Bond Properties

PropertyCyclopropanePropane (Acyclic Alkane)Implication for the Molecule
C-C-C Bond Angle ~60°~109.5°High angle strain, driving force for ring-opening. quora.com
C-C Bond Energy ~65 kcal/mol~88 kcal/molWeaker C-C bonds are more susceptible to cleavage. masterorganicchemistry.com
C-H Bond Strength StrongerWeakerRing hydrogens are less easily abstracted.
Hybridization (C-C) High p-charactersp³Imparts alkene-like reactivity. researchgate.net

Catalytic Applications of 2 Propan 2 Yl Cyclopropyl Methanol in Organic Transformations

Role as a Substrate in Metal-Catalyzed Reactions

The reactivity of [2-(Propan-2-yl)cyclopropyl]methanol as a substrate in metal-catalyzed reactions is a subject of significant interest. The primary alcohol functionality can be readily oxidized or can participate in borrowing hydrogen catalysis, while the cyclopropane (B1198618) ring can undergo rearrangements or act as a directing group.

While gold catalysis has emerged as a powerful tool for the activation of C-C multiple bonds and subsequent cyclization and rearrangement reactions, specific studies detailing the gold-catalyzed transformations of this compound are not extensively reported in the scientific literature. However, the broader class of cyclopropyl-containing molecules has been shown to participate in gold-catalyzed reactions, often proceeding through cyclopropyl (B3062369) gold carbene-like intermediates. nih.govnih.gov These intermediates can undergo a variety of subsequent reactions, including cyclopropanation of alkenes and skeletal rearrangements. nih.govnih.gov Given the presence of the hydroxyl group in this compound, it is plausible that this compound could undergo intramolecular reactions where the alcohol acts as a nucleophile, trapping a gold-activated intermediate. Further research is required to explore the specific reactivity of this compound in gold-catalyzed transformations.

Iridium catalysts are particularly effective in promoting hydrogen borrowing (or hydrogen auto-transfer) reactions. In this process, an alcohol is temporarily oxidized by the catalyst to an aldehyde or ketone, which can then participate in a C-C bond-forming reaction. The resulting intermediate is subsequently reduced by the iridium hydride species that was formed in the initial oxidation step, regenerating the catalyst and liberating water as the only byproduct.

Research on the iridium-catalyzed hydrogen borrowing reactions of cyclopropyl alcohols has demonstrated their utility in constructing complex molecular architectures. nih.govnih.gov Specifically, a vinyl cyclopropane rearrangement embedded in an iridium-catalyzed hydrogen borrowing cascade has been developed for the synthesis of substituted stereo-defined cyclopentanes from cyclopropyl alcohols and a hindered ketone. nih.govnih.gov

The general mechanism for this transformation involves the following key steps:

Oxidation: The iridium catalyst oxidizes the cyclopropyl alcohol to the corresponding cyclopropyl aldehyde.

Aldol (B89426) Condensation: The in situ generated aldehyde undergoes an aldol condensation with a ketone to form an enone bearing a vinyl cyclopropane moiety.

Rearrangement: A single electron transfer (SET) to the enone initiates a ring-opening/ring-closing rearrangement of the vinyl cyclopropane to form a five-membered ring.

Reduction: The iridium hydride species reduces the newly formed enone to complete the catalytic cycle and yield the cyclopentane (B165970) product. nih.gov

While the specific use of this compound as a substrate in this particular cascade has not been explicitly detailed, the methodology has been shown to be applicable to a range of substituted cyclopropyl alcohols. The table below, adapted from the study by Wübbolt et al., illustrates the scope of the cyclopropyl alcohol substrates in this iridium-catalyzed reaction.

EntryCyclopropyl Alcohol SubstrateProductYield (%)
1Cyclopropylmethanol (B32771)Substituted cyclopentane59
2(Cyclobutyl)methanolSubstituted cyclopentane78
3(1-Methylcyclopropyl)methanolSubstituted cyclopentane63
4(1-Phenylcyclopropyl)methanolSubstituted cyclopentane79

This table presents a selection of substrates from the cited literature to demonstrate the reaction's scope. This compound was not explicitly tested in this study.

Ruthenium complexes are versatile catalysts for a wide array of organic transformations, including hydrogen transfer reactions, metathesis, and C-H activation. While there is a body of research on ruthenium-catalyzed reactions involving alcohols, specific studies detailing the catalytic applications of this compound are limited.

General ruthenium-catalyzed transformations of alcohols often involve processes like dehydrogenation to form carbonyl compounds or participation in hydrogen auto-transfer reactions for C-C and C-N bond formation. dtu.dkrsc.org The presence of the cyclopropyl group in this compound could influence the reactivity and selectivity in such transformations. For instance, in ruthenium-catalyzed C-H alkylation reactions, the cyclopropyl group might direct the catalyst to a specific C-H bond or participate in ring-opening reactions under certain conditions. However, without specific experimental data for this compound, its behavior in ruthenium-catalyzed reactions remains an area for future investigation.

Enantioselective Catalysis

The potential for enantioselective catalysis with this compound is significant. For example, kinetic resolution of the racemic alcohol through enantioselective acylation or oxidation could provide access to enantioenriched forms of the starting material and the corresponding products. Furthermore, the chiral center generated from such a resolution could be used to direct subsequent diastereoselective reactions. The development of chiral iridium or ruthenium catalysts for the hydrogen borrowing reactions of this substrate could also lead to enantioselective C-C bond formation.

Cyclization and Rearrangement Processes under Catalytic Conditions

As highlighted in the section on iridium-catalyzed hydrogen borrowing catalysis, cyclopropyl alcohols are excellent precursors for catalytic rearrangement processes. nih.govnih.gov The ring strain of the cyclopropane moiety provides a thermodynamic driving force for ring expansion.

The vinyl cyclopropane rearrangement discussed previously is a prime example of a catalytic process that leads to a significant structural reorganization. nih.govnih.gov This reaction transforms a three-membered ring into a five-membered ring with high diastereoselectivity. nih.govnih.gov Although this compound was not a specific substrate in the reported studies, its structural features are consistent with those of the reactive cyclopropyl alcohols.

Other potential catalytic cyclization and rearrangement processes for this compound could involve acid-catalyzed ring-opening followed by intramolecular cyclization if another functional group is present in the molecule. The specific pathways would be highly dependent on the catalyst and reaction conditions employed.

Green Chemistry Approaches Utilizing Catalysis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a cornerstone of green chemistry as it allows for reactions to be more atom-economical, energy-efficient, and selective.

The catalytic applications of this compound can be viewed through a green chemistry lens. For instance, the iridium-catalyzed hydrogen borrowing catalysis is an excellent example of an atom-economical reaction where the only byproduct is water. nih.govnih.gov This avoids the use of stoichiometric oxidants and reductants, which generate significant waste.

Further green chemistry approaches could involve:

Use of Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources.

Solvent Minimization: Performing catalytic reactions in greener solvents (e.g., water, bio-based solvents) or under solvent-free conditions.

Catalyst Recycling: Employing heterogeneous catalysts or developing methods for the efficient recycling of homogeneous catalysts to reduce metal waste.

While the broader principles of green chemistry are applicable to any chemical process involving this compound, specific studies focused on optimizing its catalytic transformations from a green chemistry perspective have yet to be reported.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research should prioritize the development of efficient and environmentally benign methods for the synthesis of [2-(Propan-2-yl)cyclopropyl]methanol and its derivatives. While classical cyclopropanation methods like the Simmons-Smith reaction are effective, they often involve stoichiometric amounts of zinc-copper couple and diiodomethane (B129776), leading to significant waste.

Key areas for development include:

Catalytic Asymmetric Synthesis: The development of catalytic, enantioselective methods would be a significant advancement, providing access to chiral, non-racemic this compound. This is crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity. Research could focus on transition-metal catalysts (e.g., rhodium, copper, palladium) with chiral ligands to control the stereochemical outcome of the cyclopropanation.

Sustainable Reagents and Solvents: Investigating the use of greener reagents and solvents is essential for minimizing the environmental impact of synthesis. This could involve exploring alternatives to hazardous organohalides and volatile organic solvents. The use of bio-based solvents or even solvent-free reaction conditions could be explored.

Chemoenzymatic Approaches: The use of enzymes to catalyze the formation of the cyclopropane (B1198618) ring offers a highly selective and sustainable alternative to traditional chemical methods. Engineered enzymes could be developed to specifically recognize the precursor alkene and catalyze the cyclopropanation with high efficiency and stereoselectivity.

Table 1: Potential Synthetic Strategies and Areas for Improvement

Synthetic ApproachPotential AdvantagesAreas for Future Research
Catalytic Simmons-SmithHigh diastereoselectivity for allylic alcohols.Development of truly catalytic asymmetric versions; reduction of zinc waste.
Transition-Metal CatalysisHigh turnover numbers; tunable reactivity and selectivity.Design of novel, highly efficient chiral ligands; use of earth-abundant metal catalysts.
Chemoenzymatic SynthesisHigh stereoselectivity; mild reaction conditions; environmentally benign.Enzyme engineering for broader substrate scope and higher catalytic efficiency.

Advanced Mechanistic Elucidations for Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reactivity and designing new synthetic applications. The strained C-C bonds of the cyclopropane ring can participate in unique ring-opening and rearrangement reactions.

Future mechanistic studies could focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, transition states, and intermediate structures. This can provide valuable insights into the factors that control the regioselectivity and stereoselectivity of reactions involving the cyclopropylcarbinyl system.

Kinetic Studies: Detailed kinetic analysis of key transformations can help to elucidate reaction mechanisms and optimize reaction conditions. This data can be used to validate computational models and provide a quantitative understanding of reactivity.

Isotopic Labeling Studies: The use of isotopically labeled substrates can provide definitive evidence for proposed reaction mechanisms, particularly for rearrangements and bond-cleavage pathways.

Exploration of New Catalytic Applications and Methodologies

The unique electronic and steric properties of the this compound scaffold could be exploited in the development of new catalysts and catalytic methodologies.

Potential areas of exploration include:

Ligand Development for Asymmetric Catalysis: The hydroxyl group of this compound can be functionalized to create novel chiral ligands for asymmetric catalysis. The rigid cyclopropane backbone could enforce a specific conformation on the ligand, leading to high levels of stereocontrol in catalytic reactions.

Organocatalysis: Chiral derivatives of this compound could be investigated as organocatalysts for a variety of transformations. The combination of the chiral cyclopropane motif and a catalytically active functional group could lead to novel and highly effective catalysts.

Directed C-H Functionalization: The hydroxyl group can act as a directing group to facilitate the selective functionalization of C-H bonds within the molecule or in other substrates. This approach could provide a powerful tool for the efficient construction of complex molecules.

Design and Synthesis of Novel Cyclopropyl-Containing Scaffolds with Tuned Reactivity

This compound can serve as a versatile building block for the synthesis of more complex and functionally diverse cyclopropyl-containing scaffolds. The reactivity of the cyclopropane ring can be tuned by the introduction of different substituents.

Strategies for the design and synthesis of novel scaffolds include:

Ring-Opening Reactions: The selective cleavage of one of the cyclopropane C-C bonds can lead to the formation of acyclic structures with defined stereochemistry. The isopropyl group and the hydroxymethyl group can influence the regioselectivity of the ring-opening process.

Functionalization of the Hydroxyl Group: The hydroxyl group can be converted into a wide range of other functional groups, providing access to a diverse library of derivatives with different physical and chemical properties.

Introduction of Additional Substituents: The introduction of further substituents onto the cyclopropane ring can be used to fine-tune its electronic properties and steric environment, thereby modulating its reactivity.

Integration into Flow Chemistry and Automated Synthetic Systems

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated systems offers significant advantages in terms of efficiency, safety, and scalability.

Future research in this area should focus on:

Development of Flow-Based Cyclopropanation Reactions: Designing robust and efficient flow protocols for the key cyclopropanation step would enable the continuous production of the target compound. This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

In-line Purification and Analysis: The integration of in-line purification and analytical techniques would allow for real-time monitoring and optimization of the reaction, leading to higher yields and purity.

Automated Multi-step Synthesis: The development of fully automated platforms for the multi-step synthesis of complex molecules derived from this compound would significantly accelerate the drug discovery and development process.

Q & A

Q. Advanced Methodological Approach :

  • X-ray crystallography resolves absolute configurations, as applied to stereoisomeric cyclobutane analogs .
  • Vibrational circular dichroism (VCD) provides stereochemical fingerprints by correlating IR absorption with chirality .
  • Dynamic NMR at variable temperatures detects diastereomer interconversion rates, revealing kinetic stability .

How can researchers design stability-indicating assays for this compound under accelerated degradation conditions?

Q. Advanced Methodological Approach :

  • Subject the compound to forced degradation (e.g., 40°C/75% RH, UV light) and analyze degradation products via LC-HRMS .
  • Develop HPLC-DAD/ELSD methods with orthogonal columns (C18 and HILIC) to separate degradation impurities .
  • Validate assay robustness using ICH Q2(R1) guidelines, ensuring specificity for cyclopropane ring-opened byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.